N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoropyridine-4-carboxamide
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Overview
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoropyridine-4-carboxamide is a complex organic compound that features a benzodioxepin ring fused with a fluoropyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoropyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with 2-fluoropyridine-4-carboxylic acid under specific conditions to form the desired carboxamide. The reaction may require catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and solvents like DMF (dimethylformamide) to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoropyridine moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoropyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)valinamide
- N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N2-methyl-N2-(4-methylbenzyl)glycinamide
- 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
Uniqueness
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoropyridine-4-carboxamide is unique due to the presence of both a benzodioxepin ring and a fluoropyridine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c16-14-8-10(4-5-17-14)15(19)18-11-2-3-12-13(9-11)21-7-1-6-20-12/h2-5,8-9H,1,6-7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWXHGXLUVWGFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)C3=CC(=NC=C3)F)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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